4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile
Description
Properties
IUPAC Name |
4-[4-(aminomethyl)-1,3-thiazol-2-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-5-8-1-3-9(4-2-8)11-14-10(6-13)7-15-11/h1-4,7H,6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBFERBQACVCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=CS2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile typically involves the reaction of 4-(aminomethyl)benzonitrile with 2-bromo-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its effectiveness against various microbial strains. Research indicates that derivatives of thiazole, including 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile, exhibit notable antibacterial and antifungal properties.
- Bacterial Inhibition : Studies have shown that thiazole derivatives can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. For instance, a study synthesized several thiazole derivatives and tested them for antibacterial activity using the cup plate method, revealing effective inhibition at concentrations as low as 1 µg/mL .
- Fungal Activity : The same class of compounds has demonstrated antifungal activity against strains like Aspergillus niger and Aspergillus oryzae, with some derivatives showing significant inhibition .
Anticancer Potential
Thiazole derivatives are increasingly recognized for their anticancer properties. Research has focused on their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Cell Line Studies : In vitro studies have shown that compounds similar to this compound can selectively target cancer cell lines. For example, certain synthesized thiazole derivatives exhibited IC50 values indicating strong cytotoxic effects against human glioblastoma and melanoma cells .
- Mechanisms of Action : The anticancer activity is often linked to the structural characteristics of the thiazole ring, which may enhance interactions with biological targets involved in cell proliferation and survival .
Neuroprotective Effects
Recent studies have highlighted the potential of thiazole-containing compounds as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s.
- Acetylcholinesterase Inhibition : Compounds based on thiazole have been shown to inhibit acetylcholinesterase effectively. For example, a study reported that a derivative exhibited an IC50 value of 2.7 µM against this enzyme, suggesting its potential use in developing therapies for cognitive decline associated with Alzheimer’s disease .
Data Tables
| Application Area | Activity | Tested Strains/Cell Lines | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Bacterial | E. coli, S. aureus | 1 µg/mL |
| Fungal | A. niger, A. oryzae | 1 µg/mL | |
| Anticancer | Glioblastoma | U251 | Varies (e.g., <30 µM) |
| Melanoma | WM793 | Varies | |
| Neuroprotective | AChE Inhibition | N/A | 2.7 µM |
Case Studies
- Antimicrobial Efficacy : A study synthesized several thiazole derivatives and tested them against common bacterial strains. The results indicated that modifications to the thiazole structure could enhance antimicrobial potency significantly .
- Anticancer Research : Research focused on synthesizing novel thiazole-based compounds led to the identification of several analogs with promising anticancer activity against various human cancer cell lines. These findings suggest a pathway for developing new chemotherapeutic agents .
- Neuroprotection : The design and synthesis of thiazole derivatives as acetylcholinesterase inhibitors have opened avenues for treating neurodegenerative diseases. Molecular docking studies further elucidated their binding affinities and mechanisms of action .
Mechanism of Action
The mechanism of action of 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. This compound may also interfere with cellular processes by binding to nucleic acids or proteins, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzonitrile: Lacks the thiazole ring, making it less versatile in certain reactions.
2-Aminothiazole: Contains the thiazole ring but lacks the benzonitrile moiety.
4-(Methylthio)benzonitrile: Similar structure but with a methylthio group instead of the aminomethyl group.
Uniqueness
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile is unique due to the combination of the thiazole ring and the benzonitrile moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications .
Biological Activity
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including antimicrobial, anticancer, and anticonvulsant effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring connected to a benzonitrile moiety, which is known for its diverse biological activities. The thiazole ring is particularly significant as it can interact with various biological targets, influencing multiple biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. The thiazole component allows for binding interactions with nucleic acids and proteins, potentially disrupting their functions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) suggests that modifications to the thiazole and phenyl rings can enhance antibacterial efficacy .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 30 μg/mL |
| Candida albicans | 28 μg/mL |
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-donating groups in the structure appears to enhance its activity against tumors.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic properties of thiazole derivatives, compounds similar to this compound exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431. These findings suggest that structural modifications can significantly impact the anticancer efficacy of thiazole-based compounds .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been extensively studied. Compounds structurally related to this compound have demonstrated significant activity in seizure models.
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Median Effective Dose (mg/kg) |
|---|---|
| Compound A | <20 |
| Compound B | 24.38 |
| Compound C | 88.23 |
In these studies, the SAR analysis indicated that para-substituted phenyl groups enhance anticonvulsant activity, making them crucial for therapeutic efficacy .
Q & A
Q. What are the common synthetic routes for 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A two-step approach is typically employed: (1) alkylation of thiazole precursors with brominated intermediates (e.g., 4’-(2-bromoacetyl)benzonitrile) under reflux in ethanol, and (2) deprotection or functionalization of the aminomethyl group. Yield optimization involves controlling stoichiometry (e.g., 10 mmol alkylating agent) and reaction time (4–6 hours). Purification via recrystallization or column chromatography is critical to isolate the product (80% yield reported in analogous syntheses) . For derivatives, protecting groups like tert-butyl carbamate (Boc) can stabilize the aminomethyl moiety during synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 8.15–8.17 ppm for benzonitrile), thiazole protons (δ 7.32 ppm), and aminomethyl CH2 (δ 4.84 ppm). 13C NMR confirms nitrile (C≡N) at ~118 ppm and thiazole carbons .
- HRMS (ESI) : Molecular ion peaks (e.g., m/z 277 [M+1]+) validate molecular weight. Isotopic patterns distinguish halogenated derivatives .
- HPLC : Purity >97% is achievable using C18 columns with acetonitrile/water gradients. Retention times vary with substituents .
Advanced Research Questions
Q. How can computational chemistry aid in understanding the compound's interactions with biological targets like mGluR5?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to mGluR5’s allosteric site. Parameters include:
- Ligand preparation : Optimize protonation states (e.g., aminomethyl group at physiological pH).
- Binding affinity scoring : Compare with known PET ligands (e.g., [18F]FPEB) to identify key interactions (e.g., hydrogen bonds with Thr789 or hydrophobic contacts with Leu743) .
- Free energy calculations : Use MM/GBSA to estimate ΔGbinding and validate via in vitro assays .
Q. What strategies are recommended for resolving contradictions in crystallographic data obtained for this compound?
- Methodological Answer :
- Data collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to minimize errors.
- Refinement : SHELXL-2018 is preferred for small-molecule refinement. Address twinning or disorder by applying restraints (e.g., DELU for thermal parameters) .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surfaces to validate intermolecular contacts .
Q. How should researchers design experiments to assess the compound's pharmacokinetic properties in preclinical models?
- Methodological Answer :
- In vitro assays : Measure metabolic stability using liver microsomes (e.g., rat/human CYP450 isoforms) and plasma protein binding (equilibrium dialysis).
- In vivo studies : Administer IV/PO doses in rodents, collect plasma at timepoints (0–24h), and quantify via LC-MS/MS. Key parameters: t1/2, Cmax, AUC .
- BBB permeability : Use MDCK-MDR1 monolayers or PET imaging (e.g., [11C]ABP-688 analogs) to assess brain uptake .
Q. What are the challenges in achieving regioselectivity during the synthesis of derivatives, and how can they be mitigated?
- Methodological Answer :
- Thiazole functionalization : Electrophilic substitution at C4/C5 positions is influenced by directing groups. Use bulky substituents (e.g., 2,6-dimethylphenyl) to block undesired sites .
- Cross-coupling reactions : Suzuki-Miyaura couplings require careful Pd catalyst selection (e.g., Pd(PPh3)4 for aryl boronic acids) and anhydrous conditions to avoid byproducts .
- Protecting groups : Boc-protected aminomethyl groups prevent side reactions during heterocycle formation. Deprotection with HCl/dioxane yields the free amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
